Technical Monograph: (S)-2-(4-Fluorophenyl)piperidine Hydrochloride
Technical Monograph: (S)-2-(4-Fluorophenyl)piperidine Hydrochloride
CAS: 1391431-07-4 Formula: C₁₁H₁₅ClFN Molecular Weight: 215.70 g/mol
Executive Summary & Pharmacophore Significance
(S)-2-(4-Fluorophenyl)piperidine hydrochloride is a high-value chiral scaffold used primarily in the development of neuroactive pharmaceutical ingredients (APIs). Unlike its 3- and 4-substituted counterparts (common in SSRIs like Paroxetine), the 2-arylpiperidine motif is a privileged structure found in Substance P antagonists (NK1 receptor ligands) , NMDA receptor modulators , and Norepinephrine Reuptake Inhibitors (NRIs) .
The incorporation of the 4-fluorine atom at the para-position of the phenyl ring serves two critical medicinal chemistry functions:
-
Metabolic Blockade: It prevents rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6) at the reactive para position, significantly extending the compound's half-life in vivo.
-
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen slightly compared to the non-fluorinated parent, altering lipophilicity (LogD) and blood-brain barrier (BBB) penetration profiles.
The (S)-configuration is frequently the bioactive enantiomer in NK1 antagonists, dictating the spatial arrangement required for high-affinity binding to the transmembrane pockets of G-Protein Coupled Receptors (GPCRs).
Physicochemical Profile
The hydrochloride salt form is preferred for handling due to its enhanced stability and water solubility compared to the hygroscopic free base / oil.
| Property | Specification | Clinical Relevance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |
| Melting Point | 185–190 °C (Decomposes) | Critical for solid-state characterization and formulation. |
| Solubility | Soluble in Water, Methanol, DMSO | Suitable for aqueous biological assays. |
| Chiral Purity | ≥ 99.5% ee (Enantiomeric Excess) | Essential to prevent off-target toxicity from the (R)-isomer. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent caking. |
Synthetic Routes & Process Chemistry
High-purity synthesis of the (S)-enantiomer is achieved via two primary strategies: Classical Optical Resolution (robust, scalable) or Asymmetric Hydrogenation (atom-economical, modern).
Method A: Asymmetric Hydrogenation (Catalytic Route)
This method is preferred for "Green Chemistry" applications as it avoids the waste associated with resolving agents. It utilizes an Iridium or Rhodium catalyst with a chiral ligand (e.g., Josiphos or Segphos) to hydrogenate the pyridine precursor.
Reaction Scheme:
-
Precursor: 2-(4-Fluorophenyl)pyridine.
-
Catalyst: [Ir(cod)Cl]₂ / (S)-Segphos.
-
Conditions: 50 bar H₂, I₂, Toluene, 30°C.
-
Salt Formation: Treatment with anhydrous HCl in diethyl ether.
Method B: Classical Resolution (Industrial Route)
-
Racemic Synthesis: Hydrogenation of 2-(4-fluorophenyl)pyridine over Pd/C to yield (±)-2-(4-fluorophenyl)piperidine.
-
Resolution: Crystallization with L-(+)-Tartaric acid or (S)-Mandelic acid . The (S,S)-diastereomeric salt crystallizes out, leaving the (R)-isomer in the mother liquor.
-
Free Basing & Salting: The salt is cracked with NaOH, extracted, and converted to the HCl salt.
DOT Diagram: Synthesis Workflow
The following diagram illustrates the Asymmetric Hydrogenation workflow, which is the current gold standard for high-value intermediates.
Figure 1: Asymmetric synthesis workflow utilizing Iridium-catalyzed hydrogenation for high enantioselectivity.
Analytical Controls & Protocols
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC
Validating the chiral purity is the most critical step in quality control, as the (R)-enantiomer may act as a competitive antagonist or cause adverse effects.
-
Column: Chiralpak IB or AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Sample Prep: Dissolve 1 mg of HCl salt in 1 mL of Mobile Phase (add 1 drop of TEA to neutralize HCl).
-
Expected Retention:
-
(R)-Isomer: ~8.5 min
-
(S)-Isomer: ~11.2 min (Confirm with racemic standard).
-
Protocol 2: Salt Stoichiometry Verification (Argentometric Titration)
To ensure the product is the mono-hydrochloride salt (and not a hemi-salt or free base mix):
-
Dissolve 100 mg of substance in 50 mL deionized water.
-
Add 1 mL of 5% Potassium Chromate (indicator).
-
Titrate with 0.1 N Silver Nitrate (AgNO₃) until a persistent reddish-brown precipitate forms.
-
Calculation: % Cl⁻ = (V_AgNO3 × N × 35.45) / Weight_sample. Theoretical Cl⁻ for C₁₁H₁₅ClFN is ~16.4%.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic amine position is susceptible to slow oxidation over months if exposed to air and light.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable for >2 years if kept desiccated. Hydroscopic nature requires re-drying (vacuum oven at 40°C) before precise weighing for biological assays.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2] Journal of the American Chemical Society, 145(26), 14221–14226.[2] [1]
- Context: Describes modern Rh/Ir-catalyzed asymmetric hydrogenation techniques for piperidine scaffolds.
-
Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines. Organic & Biomolecular Chemistry, 3, 4171-4175.
- Context: Foundational methodology for reducing 2-substituted pyridines to chiral piperidines.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54596395, 2-(4-Fluorophenyl)piperidine. Retrieved from .
- Context: General physicochemical data and safety profiles for the parent structure.
-
Zhang, Y., et al. (2020). Discovery of Piperidine-Based Inhibitors.[3][4][5] European Journal of Medicinal Chemistry, 189, 112070.[3][4] [3]
- Context: Illustrates the pharmacological application of the 2-arylpiperidine scaffold in drug discovery.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
